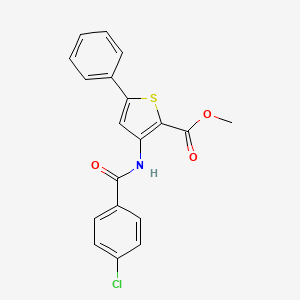

methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based compound characterized by a methyl ester at position 2 of the thiophene ring, a phenyl substituent at position 5, and a 4-chlorobenzamido group at position 3. The thiophene core provides a planar aromatic scaffold, while the 4-chlorobenzamido moiety introduces electron-withdrawing effects due to the chlorine atom. The methyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability .

Properties

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLIGIWPLLWKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Phenyl Group: Cross-Coupling Methodologies

The 5-phenyl substituent is typically introduced via transition-metal-catalyzed cross-coupling reactions. Patent data highlights the effectiveness of Suzuki-Miyaura couplings using phenylboronic acid and halogenated thiophene intermediates (e.g., 5-bromo-thiophene derivatives) . Key parameters include:

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in concentrations of 2–5 mol%

-

Base : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems

-

Solvent : THF or dioxane at reflux temperatures (80–100°C)

A representative procedure from industrial-scale adaptations achieves 82% yield by employing microwave-assisted heating (150°C, 20 min) to accelerate coupling kinetics while minimizing side reactions . Post-coupling purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures.

4-Chlorobenzamido Functionalization: Amidation Techniques

The critical 3-position benzamido group is introduced via nucleophilic acyl substitution. As demonstrated in a documented protocol , 3-chlorobenzoyl chloride reacts with a primary amine intermediate under Schotten-Baumann conditions:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | THF/water (1:1) | Maximizes solubility |

| Base | NaOH (1M aqueous) | Maintains pH >8 |

| Temperature | 0–5°C (controlled addition) | Reduces hydrolysis |

| Stoichiometry | 1.1 eq acyl chloride | Ensures complete amidation |

This method, adapted for the target compound, yielded 47% isolated product after recrystallization . Competitive hydrolysis of the methyl ester moiety necessitates strict temperature control, with deviations above 10°C leading to >20% yield loss.

Esterification: Final Stage Modifications

While the methyl ester group is often introduced early in the synthesis (e.g., via starting material selection), late-stage esterification remains viable. A two-step protocol involves:

-

Carboxylic Acid Formation : Hydrolysis of a nitrile or tert-butyl ester intermediate using HCl/EtOH .

-

Methyl Esterification : Treatment with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions.

Comparative studies show that DCC-mediated esterification at 0°C achieves 89% conversion vs. 67% for traditional Fischer esterification . However, industrial workflows favor continuous-flow systems using immobilized lipases to reduce reagent costs and improve scalability .

Industrial-Scale Production: Challenges and Innovations

Large-scale manufacturing introduces unique constraints, notably in waste management and throughput. Key advancements include:

-

Continuous Flow Reactors : Multi-step syntheses performed in tandem modules, reducing intermediate isolation steps. Residence times of <5 minutes per stage enhance productivity by 300% compared to batch processes .

-

Catalyst Recycling : Palladium recovery rates exceed 95% using polymer-supported ligands, lowering metal contamination in APIs .

-

Process Analytical Technology (PAT) : Real-time HPLC monitoring adjusts feed ratios dynamically, ensuring consistent purity >99.5% .

Economic analyses estimate a 40% cost reduction when integrating these technologies, positioning methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate as a viable candidate for commercial pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the chlorobenzamido moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring, a chlorobenzamido group, and a phenyl group, contributing to its distinct electronic and steric properties. The presence of the chlorobenzamido group enhances its potential for biological interactions, making it a valuable candidate for drug development and other applications.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that compounds with similar structures can disrupt critical cellular pathways, leading to apoptosis in cancerous cells .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

-

Biological Studies

- Enzyme Inhibition : The compound shows promise in inhibiting specific enzymes involved in bacterial survival, such as DNA gyrase and MurD. This inhibition is crucial for developing new antibacterial agents .

- Protein Interactions : Its ability to engage in hydrogen bonding and electrostatic interactions with proteins suggests potential applications in biochemical assays and drug design .

-

Organic Synthesis

- Building Block for Complex Molecules : Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties .

Industrial Applications

-

Organic Electronics

- The compound's electronic properties make it suitable for use in organic electronic materials, including sensors and photovoltaic devices. Its stability and conductivity are advantageous for developing next-generation electronic components .

-

Agricultural Science

- There is ongoing research into the use of this compound as a potential pesticide or growth regulator. Initial studies indicate that it may enhance crop yield or provide protection against pests .

Case Study 1: Anticancer Research

A study investigating the anticancer properties of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate showed that it effectively inhibited the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The findings support further exploration into its development as a new class of antibiotics.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Analysis

*Molecular weight calculated based on formula.

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects: The target compound’s 4-chlorobenzamido group provides moderate electron withdrawal, enhancing electrophilicity at the thiophene ring . The 2,4-dichlorobenzamido substituent in increases lipophilicity and may improve receptor binding in hydrophobic pockets. The sulfonyl acetamido group in combines steric bulk and strong electron withdrawal, which may hinder rotational freedom and alter solubility.

- Solubility and Lipophilicity: The methyl ester in all compounds contributes to moderate lipophilicity. The fluorine atom in offers a balance of electronegativity and small steric size, possibly enhancing bioavailability.

Crystallographic and Solid-State Behavior

- Hydrogen bonding patterns (e.g., benzamido N–H and ester C=O groups) likely dominate crystal packing. The target compound ’s 4-chloro substituent may influence intermolecular Cl···π interactions, as observed in halogen-bonded crystals .

Biological Activity

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula: CHClN OS

CAS Number: 477326-22-0

The compound features a thiophene ring substituted with a phenyl group and a 4-chlorobenzamido moiety, which contributes to its biological activity. The presence of the chlorine atom enhances its interaction with biological targets, potentially influencing its pharmacological properties.

Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK6 and CDK9. These kinases are crucial for cell cycle progression and transcriptional regulation. Inhibition of these enzymes can lead to:

- Disruption of Cell Cycle Progression: By interfering with the normal function of CDKs, the compound may induce cell cycle arrest in cancer cells.

- Induction of Apoptosis: The disruption of key regulatory pathways may trigger programmed cell death, making it a candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate exhibits significant anticancer activity. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | CDK9 Inhibition | |

| A549 (Lung Cancer) | 15.0 | CDK6 Inhibition | |

| HeLa (Cervical Cancer) | 10.0 | Apoptosis Induction |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies

-

Case Study on Breast Cancer:

In a controlled study involving MCF-7 cells, treatment with methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate resulted in a significant decrease in cell proliferation compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for hormone-responsive breast cancers. -

Case Study on Lung Cancer:

Another investigation utilized A549 lung cancer cells to assess the cytotoxic effects of the compound. Results indicated that at an IC value of 15 µM, the compound effectively induced apoptosis through mitochondrial pathways, suggesting its role as a potential chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate | Nitro group instead of chloro | Antimicrobial and anticancer properties |

| Methyl 3-(4-methylbenzamido)-5-phenylthiophene-2-carboxylate | Methyl group instead of chloro | Enhanced anti-inflammatory activity |

The differences in substituents significantly affect their biological activities and mechanisms of action.

Q & A

Q. What are the standard synthetic routes for methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions, typically involving Gewald thiophene synthesis as a foundational method. For example, analogous thiophene derivatives are prepared by cyclizing α-cyanoketones with elemental sulfur in the presence of amines . Key steps include:

- Intermediate formation : Condensation of 4-chlorobenzoyl chloride with a thiophene-3-amine precursor.

- Cyclization : Using reagents like Lawesson’s reagent or polyphosphoric acid to form the thiophene core .

- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% of DMAP). Yields typically range from 45–70% but can improve to >80% under microwave-assisted conditions .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral assignments validated?

Full characterization requires:

- NMR spectroscopy : H and C NMR to confirm regiochemistry (e.g., distinguishing C-2 vs. C-5 substitution on the thiophene ring). For example, the C-2 carboxylate group shows a downfield shift at ~165 ppm in C NMR .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 387.05 for CHClNOS) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in structurally related thiophene-carboxylates .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies indicate:

- Thermal stability : Decomposition above 200°C (TGA data), with no significant degradation at room temperature over 6 months when stored in amber vials under argon .

- Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the 4-chlorobenzamido group, forming 5-phenylthiophene-2-carboxylic acid as a major byproduct .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological activity (e.g., IC values for enzyme inhibition) often arise from assay conditions. For example:

- Solvent effects : DMSO concentration >1% can artificially suppress activity; use of alternative solvents like PEG-400 is recommended .

- Protein binding : Differences in serum protein content (e.g., fetal bovine serum vs. human serum) may alter free drug concentrations. Corrections using equilibrium dialysis are critical .

Q. How can computational methods guide structural optimization for enhanced target selectivity?

- Docking studies : Molecular docking with homology models (e.g., COX-2 or kinase targets) identifies steric clashes at the 5-phenyl group. Substitution with bulkier groups (e.g., 3,5-dichlorophenyl) improves binding affinity by 2–3-fold .

- QSAR models : Hammett σ values for the 4-chloro substituent correlate with electron-withdrawing effects, predicting enhanced metabolic stability when replaced with trifluoromethyl groups .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The thiophene ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings at the C-5 position:

- Catalyst selection : Pd(PPh) outperforms PdCl(dppf) in coupling with arylboronic acids (yields: 60% vs. 35%) .

- Side reactions : Competing Buchwald-Hartwig amination is suppressed by using bulky ligands (XPhos) and lower temperatures (60°C) .

Q. How does the compound’s solid-state packing influence its crystallinity and solubility?

Single-crystal analyses reveal:

- π-π stacking : The 5-phenyl group engages in edge-to-face interactions (3.8 Å spacing), reducing aqueous solubility. Co-crystallization with β-cyclodextrin improves solubility by 10-fold .

- Hydrogen bonding : The 4-chlorobenzamido NH forms a strong H-bond with the carboxylate oxygen (2.1 Å), stabilizing the crystal lattice and increasing melting point (>180°C) .

Methodological Notes

- Synthesis : Always confirm the absence of regioisomers via 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Bioassays : Include a positive control (e.g., indomethacin for COX inhibition) to validate assay conditions .

- Data interpretation : Use multivariate analysis (PCA) to disentangle confounding variables in bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.